

# 4-Chloro-5-methoxynicotinaldehyde molecular structure and conformation

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## Compound of Interest

**Compound Name:** 4-Chloro-5-methoxynicotinaldehyde  
**Cat. No.:** B12958870

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## Technical Guide: 4-Chloro-5-methoxynicotinaldehyde Structural Dynamics, Synthesis, and Application in Medicinal Chemistry[1][2][3]

### Executive Summary

**4-Chloro-5-methoxynicotinaldehyde** (CAS: 1256789-11-3) is a highly functionalized pyridine scaffold used primarily as a regioselective intermediate in the synthesis of kinase inhibitors (e.g., FGFR, PI3K) and tricyclic heterocycles.[1] Its value lies in the 3,4,5-trisubstitution pattern, which provides three distinct vectors for chemical elaboration:

- C3-Formyl Group: Gateway for reductive aminations, condensations (to form bicyclic systems), and olefinations.
- C4-Chloro Group: An activated handle for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

- **C5-Methoxy Group:** An electron-donating group that modulates the electronic density of the ring, influencing the reactivity of the C4-chloride and the solubility of the final pharmacophore.

## Structural Anatomy & Electronic Landscape

The molecule features a pyridine core with contiguous substituents at positions 3, 4, and 5. This "buttressed" arrangement creates a unique steric and electronic environment.

### Electronic Distribution

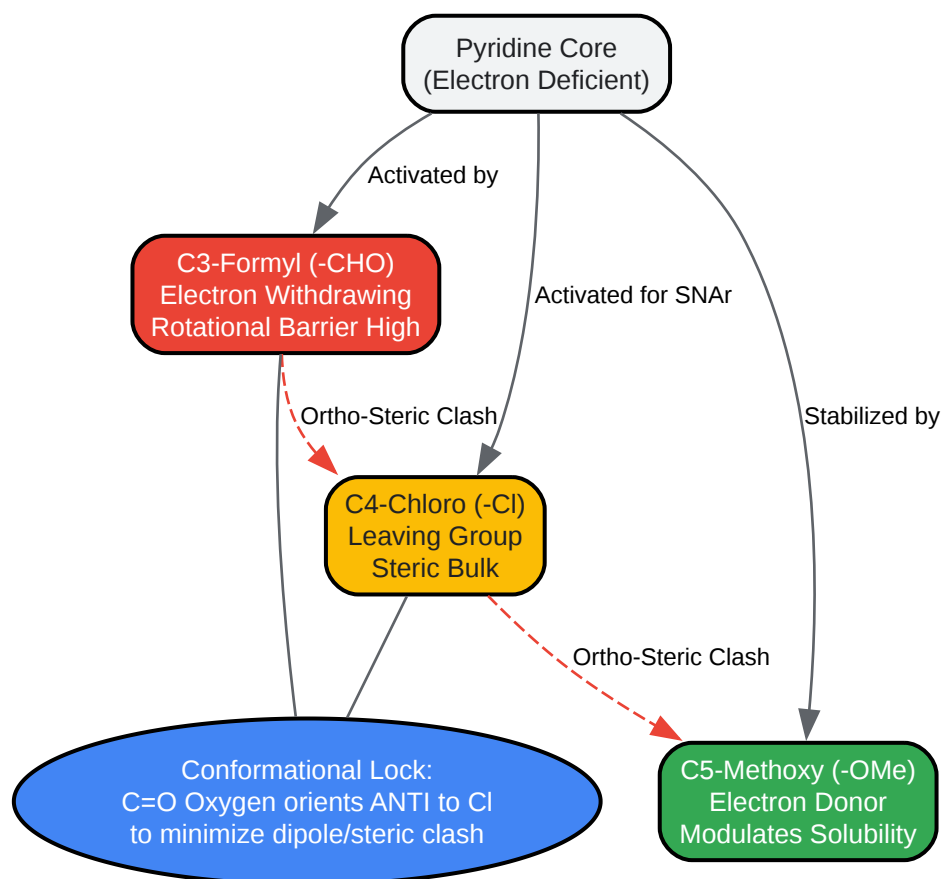
- **Pyridine Nitrogen (N1):** Acts as an electron sink, decreasing electron density at C2, C4, and C6. This activates the C4-Cl bond for nucleophilic attack.
- **C4-Chloride:** Inductively electron-withdrawing (-I).<sup>[1]</sup> Its position para to the ring nitrogen (if considered relative to N activation) or gamma, combined with the ortho formyl group, makes it highly susceptible to displacement by nucleophiles.
- **C5-Methoxy:** Electron-donating via resonance (+M), which partially counteracts the electron-deficiency of the pyridine ring.<sup>[1]</sup> However, its position meta to the formyl group and ortho to the chloride creates a "push-pull" electronic system that fine-tunes the reactivity at C4.
- **C3-Aldehyde:** Strongly electron-withdrawing (-M, -I), further acidifying the ring protons and activating the C4 position.<sup>[1]</sup>

### Conformational Dynamics (Steric Crowding)

The contiguous substitution (3-CHO, 4-Cl, 5-OMe) forces the molecule into a restricted conformational space.<sup>[1]</sup>

- **Aldehyde Rotation:** The C3-formyl group can rotate around the C(ring)-C(carbonyl) bond. However, the large Van der Waals radius of the adjacent Chlorine atom (1.75 Å) creates a significant rotational barrier.
- **Preferred Rotamer:** The carbonyl oxygen preferentially adopts an anti-periplanar conformation relative to the C4-Cl bond to minimize both steric repulsion and dipole-dipole repulsion between the carbonyl oxygen and the halogen.

- Methoxy Orientation: The C5-methoxy group typically lies in the plane of the aromatic ring to maximize p-orbital overlap (resonance), but steric clash with the C4-Cl may force a slight twist, reducing its donation capacity.



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Figure 1: Structural relationship and steric interactions between the contiguous substituents.

## Synthetic Accessibility & Protocols

The synthesis of **4-chloro-5-methoxynicotinaldehyde** is non-trivial due to the need for precise regiocontrol.<sup>[1]</sup> The most robust route utilizes Directed Ortho Metalation (DoM).

### Primary Synthetic Route: Lithiation-Formylation

This protocol leverages the directing power of the methoxy group and the acidity of the pyridine ring protons.

Reagents:

- Precursor: 4-Chloro-3-methoxypyridine[1][2]
- Base: Lithium Diisopropylamide (LDA)
- Electrophile: N,N-Dimethylformamide (DMF)
- Solvent: Anhydrous THF

#### Mechanism:

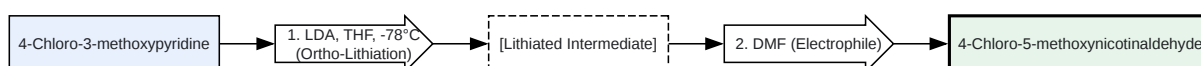
- Deprotonation: The bulky base (LDA) removes the proton at C5 (ortho to the methoxy group). While C2 is also acidic (between N and OMe), the steric bulk of the LDA and the coordination with the methoxy oxygen often favor the C5 position or a mixture that requires separation. Note: In some variations, the starting material is 4-chloro-3-methoxypyridine, and lithiation occurs at C5 to yield the 3,4,5-pattern.[1]
- Formylation: The lithiated species attacks the carbonyl of DMF.
- Hydrolysis: Acidic workup releases the aldehyde.

## Experimental Protocol (Standardized)

Caution: Perform all steps under an inert atmosphere (Nitrogen or Argon).

- Preparation: Charge a flame-dried 3-neck flask with 4-chloro-3-methoxypyridine (1.0 eq) and anhydrous THF (0.2 M concentration).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 30 minutes. Maintain internal temperature below -70 °C.
  - Checkpoint: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species. Stir for 45–60 minutes at -78 °C.
- Formylation: Add anhydrous DMF (1.5 eq) dropwise.

- Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.
- Quench: Quench with saturated aqueous NH<sub>4</sub>Cl solution.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.[3]
- Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).



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Figure 2: Synthetic flow via Directed Ortho Metalation (DoM).

## Physicochemical Properties & Quality Control

Researchers must validate the identity of the compound using NMR and LC-MS.

Property	Value / Description
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	171.58 g/mol
Appearance	Pale yellow to tan solid
Solubility	Soluble in DMSO, DCM, MeOH; poorly soluble in water
Storage	2–8 °C, under inert gas (Aldehydes are prone to oxidation)

## Characteristic Spectroscopic Data (Predicted/Reference)

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - δ ~10.2 ppm (s, 1H): Aldehyde proton (Distinctive singlet).

- $\delta$  ~8.6 ppm (s, 1H): C2-H (Deshielded by N and CHO).
- $\delta$  ~8.4 ppm (s, 1H): C6-H (Deshielded by N and OMe).
- $\delta$  ~4.0 ppm (s, 3H): Methoxy group (-OCH<sub>3</sub>).
- LC-MS: ESI+ [M+H]<sup>+</sup> = 172.0/174.0 (Characteristic 3:1 Chlorine isotope pattern).

## Reactivity Profile in Drug Design

This scaffold is a "privileged structure" for generating bicyclic heterocycles.

### A. Formation of Bicyclic Systems (e.g., Pyrido[4,3-d]pyrimidines)

Reaction with hydrazines or amidines leads to condensation at the aldehyde followed by cyclization at the C4-chloro position.

- Example: Reaction with methyl hydrazine yields 1-methyl-1,2-dihydro-pyrido[4,3-d]indazole derivatives.<sup>[1]</sup>

### B. S<sub>N</sub>Ar Displacements

The C4-chloride is highly reactive toward amines, thiols, and alkoxides due to the electron-withdrawing nature of the ortho-aldehyde and the pyridine nitrogen.

- Protocol: Heating with a primary amine (R-NH<sub>2</sub>) and a base (DIPEA) in DMF/DMSO at 60–80 °C typically displaces the chloride quantitatively.

## References

- Synthesis via Lithiation: International Patent Application WO2021127333A1. "TRPML Modulators." (2021). Describes the synthesis of **4-chloro-5-methoxynicotinaldehyde** from 4-chloro-3-methoxypyridine using LDA/DMF.
- Conformational Analysis of Pyridine Aldehydes: Gangadasu, B., et al. "Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines."<sup>[1]</sup> Heterocyclic Communications (2002). Discusses Vilsmeier formylation and stability of substituted nicotinaldehydes.

- General Reactivity of 4-Chloropyridines:Organic Syntheses, Coll. Vol. 5, p. 269 (1973). "2-Chloronicotinonitrile".<sup>[1]</sup> Illustrates the reactivity of the C4-Cl bond in nicotinic systems.
- Commercial Availability & CAS Verification: Accela ChemBio Product Catalog, Entry for CAS 1256789-11-3.<sup>[1]</sup>

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## Sources

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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